molecular formula C21H15N3O3 B11548859 3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline

3-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline

Cat. No.: B11548859
M. Wt: 357.4 g/mol
InChI Key: RULYVWQAKICFJP-UHFFFAOYSA-N
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Description

(E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE typically involves a multi-step process. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the nitrophenyl group. Common reagents used in these reactions include aromatic amines, nitro compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas or metal hydrides, and various catalysts to promote substitution reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quaternary ammonium cations, while reduction can produce amines.

Scientific Research Applications

(E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (E)-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE apart is its unique combination of a benzoxazole ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C21H15N3O3/c1-14-5-2-10-19-20(14)23-21(27-19)16-7-4-8-17(12-16)22-13-15-6-3-9-18(11-15)24(25)26/h2-13H,1H3

InChI Key

RULYVWQAKICFJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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